molecular formula C9H15NO B1465433 2-ethyl-N-(prop-2-yn-1-yl)butanamide CAS No. 634584-11-5

2-ethyl-N-(prop-2-yn-1-yl)butanamide

Cat. No. B1465433
CAS RN: 634584-11-5
M. Wt: 153.22 g/mol
InChI Key: GLZLWRSUYSPPRQ-UHFFFAOYSA-N
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Description

“2-ethyl-N-(prop-2-yn-1-yl)butanamide” is a chemical compound with the molecular formula C9H15NO . It has a molecular weight of 153.22 .


Molecular Structure Analysis

The InChI code for “2-ethyl-N-(prop-2-yn-1-yl)butanamide” is 1S/C9H15NO/c1-4-7-10-9(11)8(5-2)6-3/h1,8H,5-7H2,2-3H3 (H,10,11) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

“2-ethyl-N-(prop-2-yn-1-yl)butanamide” has a melting point of 62-63°C . It has a density of 0.9±0.1 g/cm3, a boiling point of 279.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthon in Sonogashira Cross-Coupling Reactions

Compounds with a propargyl group, like “2-ethyl-N-(prop-2-yn-1-yl)butanamide”, can be useful synthons in Sonogashira cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis and medicinal chemistry.

Precursor for N-Alkylation

The propargyl group in “2-ethyl-N-(prop-2-yn-1-yl)butanamide” can potentially undergo N-alkylation reactions . This process could be used to create a variety of new compounds, which could have applications in pharmaceuticals or materials science.

Polymerization Initiator

Similar compounds with protecting groups at the reactive propargylic and terminal acetylenic sites have been studied as initiators for polymerization . Therefore, “2-ethyl-N-(prop-2-yn-1-yl)butanamide” could potentially be used in similar applications.

Visible-Light-Induced Oxidative Formylation

N-alkyl-N-(prop-2-yn-1-yl)anilines, which are structurally similar to “2-ethyl-N-(prop-2-yn-1-yl)butanamide”, have been used in visible-light-induced oxidative formylation reactions . This reaction could potentially be applied to “2-ethyl-N-(prop-2-yn-1-yl)butanamide” to create formamide derivatives.

Biological Applications

While specific biological applications for “2-ethyl-N-(prop-2-yn-1-yl)butanamide” are not readily available, indole derivatives, which share some structural similarities, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-N-prop-2-ynylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-7-10-9(11)8(5-2)6-3/h1,8H,5-7H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZLWRSUYSPPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(prop-2-yn-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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